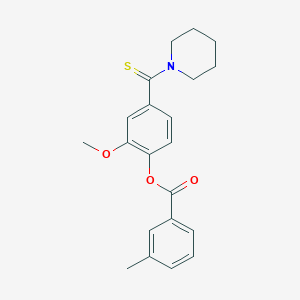![molecular formula C18H16N2O5S B3575576 [3-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate](/img/structure/B3575576.png)
[3-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate
Overview
Description
[3-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate: is an organic compound that features a morpholine ring, a carbothioyl group, and a nitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate typically involves the following steps:
Formation of the Morpholine-4-carbothioyl Intermediate: This step involves the reaction of morpholine with carbon disulfide in the presence of a base, such as sodium hydroxide, to form morpholine-4-carbothioyl.
Coupling with 3-bromophenyl: The morpholine-4-carbothioyl intermediate is then coupled with 3-bromophenyl under palladium-catalyzed conditions to form [3-(morpholine-4-carbothioyl)phenyl].
Esterification with 4-nitrobenzoic Acid: Finally, the [3-(morpholine-4-carbothioyl)phenyl] is esterified with 4-nitrobenzoic acid in the presence of a dehydrating agent, such as dicyclohexylcarbodiimide (DCC), to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring and the carbothioyl group.
Reduction: The nitro group in the 4-nitrobenzoate moiety can be reduced to an amine group under suitable conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The major product would be the corresponding amine derivative.
Substitution: Depending on the substituent introduced, various substituted derivatives of the compound can be formed.
Scientific Research Applications
[3-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate: has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: The compound may find use in the development of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of [3-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The morpholine ring and carbothioyl group can interact with the active site of the target protein, while the nitrobenzoate moiety may enhance binding affinity or specificity.
Comparison with Similar Compounds
[3-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate: can be compared with other compounds that have similar structural features:
[3-(morpholine-4-carbothioyl)phenyl] benzoate: Lacks the nitro group, which may affect its reactivity and binding properties.
[3-(piperidine-4-carbothioyl)phenyl] 4-nitrobenzoate: Contains a piperidine ring instead of a morpholine ring, which may alter its chemical and biological properties.
[3-(morpholine-4-carbothioyl)phenyl] 4-aminobenzoate:
The unique combination of the morpholine ring, carbothioyl group, and nitrobenzoate moiety in This compound makes it a versatile compound with distinct properties and applications.
Properties
IUPAC Name |
[3-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c21-18(13-4-6-15(7-5-13)20(22)23)25-16-3-1-2-14(12-16)17(26)19-8-10-24-11-9-19/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEXAMAGTUGRSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


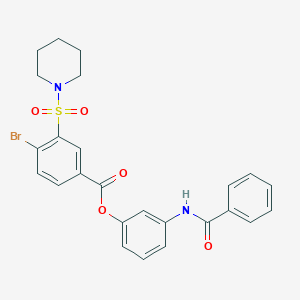
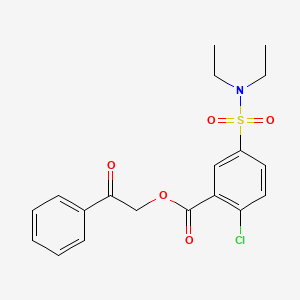
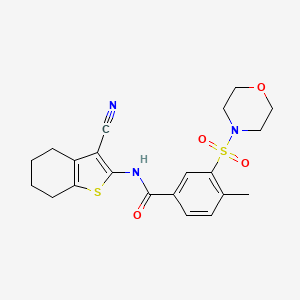
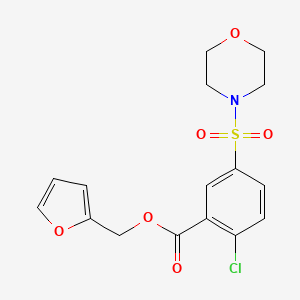

![N-[5-(2-naphthalen-2-ylsulfonylethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3575523.png)
![N-[5-[2-(4-chlorophenyl)sulfonylethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B3575524.png)
![4-chloro-N-[5-[2-(4-chlorophenyl)sulfonylethyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3575525.png)
![N-{5-[2-(4-Bromobenzenesulfonyl)ethyl]-1,3,4-thiadiazol-2-YL}benzamide](/img/structure/B3575531.png)
![N-[5-(2-naphthalen-2-ylsulfonylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3575544.png)
![N-{5-[2-(2-naphthylsulfonyl)ethyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide](/img/structure/B3575546.png)
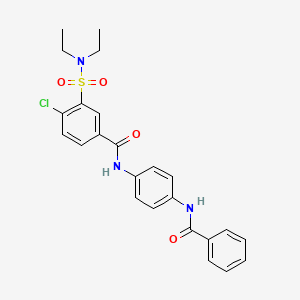
![3,4-dimethoxy-N-[5-(2-naphthalen-2-ylsulfonylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3575551.png)
